Ipivivint

Description

Properties

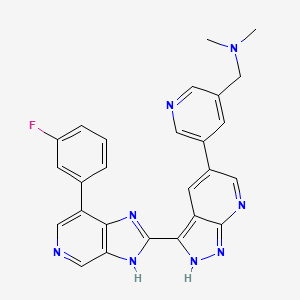

IUPAC Name |

1-[5-[3-[7-(3-fluorophenyl)-3H-imidazo[4,5-c]pyridin-2-yl]-2H-pyrazolo[3,4-b]pyridin-5-yl]pyridin-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN8/c1-35(2)14-15-6-17(10-28-9-15)18-8-20-24(33-34-25(20)30-11-18)26-31-22-13-29-12-21(23(22)32-26)16-4-3-5-19(27)7-16/h3-13H,14H2,1-2H3,(H,31,32)(H,30,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBUGSYNPXTSGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CN=C1)C2=CC3=C(NN=C3N=C2)C4=NC5=C(N4)C=NC=C5C6=CC(=CC=C6)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481617-15-5 | |

| Record name | Ipivivint | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1481617155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IPIVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIN48OE1TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of Ipivivint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipivivint, also known as SM08502 or cirtuvivint, is a first-in-class, orally active small molecule inhibitor of the CDC-like kinase (CLK) family.[1][2][3] It has demonstrated potent anti-tumor activity in preclinical models of various cancers, primarily through its modulation of the Wnt signaling pathway.[1][4] This technical guide provides an in-depth overview of the mechanism of action of Ipivivint, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism: Inhibition of CLK and Modulation of RNA Splicing

Ipivivint's primary mechanism of action is the potent and selective inhibition of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[2][3][5] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich splicing factors (SRSFs).[1][6] By inhibiting CLK activity, Ipivivint prevents the phosphorylation of SRSFs, leading to the disruption of spliceosome activity.[1][2][6] This disruption results in the alternative splicing of key genes, including those integral to the Wnt signaling pathway.[1][7] The generation of these alternative splice variants leads to reduced expression of functional Wnt pathway proteins, thereby inhibiting downstream signaling.[1]

Signaling Pathway Diagram

References

- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Ipivivint|CAS 1481617-15-5|DC Chemicals [dcchemicals.com]

- 4. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Ipivivint: A Technical Guide to a Novel Wnt Signaling Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical and evolutionarily conserved cascade that governs fundamental aspects of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a known driver in the initiation and progression of numerous cancers, including a significant proportion of gastrointestinal malignancies.[2] Consequently, the development of targeted inhibitors of the Wnt pathway represents a promising therapeutic strategy.[3][4] Ipivivint (also known as SM08502) is a first-in-class, orally bioavailable small molecule inhibitor that has demonstrated potent anti-tumor activity by modulating the Wnt signaling pathway.[5][6] This technical guide provides an in-depth overview of Ipivivint, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

Ipivivint's primary mechanism of action is the inhibition of CDC-like kinases (CLKs), specifically CLK2 and CLK3.[5] CLKs are dual-specificity kinases that phosphorylate serine and arginine-rich (SR) splicing factors (SRSFs).[5] By inhibiting CLK activity, Ipivivint prevents the phosphorylation of SRSFs, leading to the disruption of spliceosome activity.[1][5] This disruption of the normal splicing process is associated with a reduction in the expression of key Wnt pathway-related genes, ultimately leading to the inhibition of the Wnt signaling cascade.[5] Furthermore, treatment with Ipivivint has been shown to induce the generation of splicing variants of Wnt pathway genes, suggesting that its inhibitory effect on gene expression includes the modulation of alternative splicing.[5]

dot

Caption: Wnt signaling pathway and the inhibitory action of Ipivivint.

Quantitative Data

The following tables summarize the in vitro inhibitory activities of Ipivivint against various kinases and its efficacy in cell-based assays.

Table 1: Kinase Inhibitory Activity of Ipivivint

| Target Kinase | IC50 (µM) |

| CLK1 | 1.4 |

| CLK2 | 0.002 |

| CLK3 | 0.022 |

Data compiled from publicly available sources.

Table 2: In Vitro Efficacy of Ipivivint

| Assay | Cell Line | Parameter | Value (µM) |

| Wnt Pathway Signaling | SW480 | EC50 | 0.046 |

Data obtained from studies on the SW480 colon cancer cell line.

Experimental Protocols

In Vitro Assays

1. Kinase Inhibition Assay (CLK1, CLK2, CLK3)

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay can be used to measure the binding of Ipivivint to the target kinase.

-

Materials:

-

Recombinant human CLK1, CLK2, or CLK3 enzyme

-

Fluorescently labeled ATP-competitive tracer

-

Europium-labeled anti-tag antibody specific for the kinase

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Ipivivint stock solution (in DMSO)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of Ipivivint in assay buffer.

-

In a 384-well plate, add the kinase and the europium-labeled antibody.

-

Add the serially diluted Ipivivint or DMSO (vehicle control).

-

Incubate for a defined period (e.g., 60 minutes) at room temperature.

-

Add the fluorescently labeled tracer.

-

Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

-

Calculate the ratio of the emission signals (665 nm / 615 nm) and plot against the Ipivivint concentration to determine the IC50 value.

-

2. Wnt Signaling Reporter Assay

-

Principle: This assay utilizes a cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of a TCF/LEF responsive element. Activation of the Wnt pathway leads to luciferase expression, which can be quantified.

-

Materials:

-

HEK293T-TCF/LEF-luciferase reporter cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Wnt3a conditioned medium or recombinant Wnt3a

-

Ipivivint stock solution (in DMSO)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

-

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Ipivivint or DMSO for 1-2 hours.

-

Stimulate the cells with Wnt3a for a defined period (e.g., 16-24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability if necessary.

-

Plot the normalized luciferase activity against the Ipivivint concentration to determine the EC50 value.

-

dot

Caption: Workflow for a Wnt signaling reporter assay.

3. Cell Viability and Apoptosis Assays

-

Principle: Cell viability can be assessed using assays that measure metabolic activity (e.g., MTT or CellTiter-Glo). Apoptosis can be detected by measuring caspase activity or by flow cytometry using Annexin V and a viability dye.

-

Materials (for Caspase-Glo 3/7 Assay):

-

SW480 colon cancer cells

-

Cell culture medium

-

Ipivivint stock solution (in DMSO)

-

96-well white, clear-bottom plates

-

Caspase-Glo 3/7 reagent

-

-

Procedure (Caspase-Glo 3/7):

-

Seed SW480 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of Ipivivint or DMSO for a specified time (e.g., 48 hours).

-

Add the Caspase-Glo 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence. An increase in luminescence indicates an increase in caspase 3/7 activity and apoptosis.

-

4. SRSF Phosphorylation Assay (Western Blot)

-

Principle: Western blotting is used to detect the phosphorylation status of SRSF proteins in cell lysates following treatment with Ipivivint.

-

Materials:

-

SW480 cells

-

Ipivivint stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-SRSF, anti-total-SRSF, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and blotting equipment

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat SW480 cells with Ipivivint for a defined period (e.g., 6 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phosphorylated SRSF.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total SRSF and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

In Vivo Xenograft Model

-

Principle: To evaluate the anti-tumor efficacy of Ipivivint in a living organism, human cancer cells are implanted into immunocompromised mice to form tumors. The effect of Ipivivint on tumor growth is then monitored. Orally administered Ipivivint has been shown to significantly inhibit the growth of gastrointestinal tumors in xenograft mouse models.[5]

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Cell Line: Human gastrointestinal cancer cell line (e.g., SW480).

-

Procedure:

-

Subcutaneously inject a suspension of SW480 cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer Ipivivint orally (e.g., 25 mg/kg daily) to the treatment group and the vehicle to the control group.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for SRSF phosphorylation, qRT-PCR for Wnt target gene expression).

-

Conclusion

Ipivivint is a promising novel inhibitor of the Wnt signaling pathway with a unique mechanism of action involving the inhibition of CLK kinases and the subsequent disruption of mRNA splicing. It has demonstrated potent in vitro and in vivo anti-tumor activity in preclinical models of gastrointestinal cancer. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of Ipivivint and the broader class of CLK inhibitors. Further studies are warranted to fully elucidate its pharmacokinetic profile and to explore its efficacy in a wider range of Wnt-driven malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]

- 6. researchgate.net [researchgate.net]

Investigating the Downstream Targets of Ipivivint: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide details the mechanism of action of Ipivivint (also known as SM08502), a potent inhibitor of CDC-like kinases (CLKs), and its subsequent impact on the Wnt signaling pathway. The document provides a comprehensive overview of the key downstream targets of Ipivivint, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Introduction to Ipivivint (SM08502)

Ipivivint is a small molecule inhibitor targeting the CDC-like kinase (CLK) family, particularly CLK2 and CLK3, and also demonstrates potent inhibition of the canonical Wnt signaling pathway.[1][2] Its primary mechanism of action involves the inhibition of serine and arginine-rich splicing factor (SRSF) phosphorylation, which disrupts spliceosome activity.[3][4] This disruption leads to alternative splicing of pre-mRNAs of key Wnt pathway components, ultimately downregulating their gene and protein expression.[3][4] Due to its role in modulating the Wnt pathway, which is frequently dysregulated in various cancers, Ipivivint is under investigation as a potential therapeutic agent for solid tumors.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on Ipivivint's inhibitory activities and its effects on downstream targets.

Table 1: Inhibitory Activity of Ipivivint (SM08502)

| Target | Assay | IC50 / EC50 | Cell Line/System | Reference |

| CLK2 (human) | Kinase Assay | EC50 = 1 nM | In vitro | [2] |

| CLK3 (human) | Kinase Assay | EC50 = 7 nM | In vitro | [2] |

| DYRK1A (human) | Kinase Assay | EC50 = 5 nM | In vitro | [2] |

| Wnt Pathway | TOPflash Reporter Assay | EC50 = 13 nM | HEK293T | [2] |

| Wnt Pathway | TOPflash Reporter Assay | EC50 = 46 nM | SW480 | [6] |

| Cell Proliferation | Cell Viability Assay | Avg. EC50 = 177 nM | 17 CRC cell lines | [6] |

Table 2: Effect of Ipivivint (SM08502) on Wnt Pathway Gene Expression in SW480 Cells

| Gene | Treatment | Fold Change vs. Vehicle | Reference |

| TCF7 | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |

| MYC | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |

| LRP5 | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |

| DVL2 | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |

| BTRC | 25 mg/kg in vivo (8h) | Significant Inhibition (P<0.05) | [6] |

| AXIN2 | 0.3 - 3 µM in vitro (24h) | Significant Inhibition (P<0.05) | [6] |

| LEF1 | 0.3 - 3 µM in vitro (24h) | Significant Inhibition (P<0.05) | [6] |

| TCF7L2 | 0.3 - 3 µM in vitro (24h) | Significant Inhibition (P<0.05) | [6] |

| ERBB2 | 1 µM in vitro (20-24h) | > 2-fold downregulation | [7] |

Signaling Pathways and Mechanisms

Ipivivint's primary targets are CLK2 and CLK3, dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of SRSF proteins.[4] By inhibiting CLK2 and CLK3, Ipivivint prevents the proper phosphorylation of SRSFs, leading to alterations in spliceosome assembly and function.[3] This results in alternative splicing events, such as exon skipping and intron retention, in the pre-mRNAs of various genes, including key components and targets of the Wnt signaling pathway.[3][4]

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and fate. In the canonical pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes.

Ipivivint's inhibition of CLKs leads to the downregulation of several Wnt pathway components and target genes, including AXIN2, LEF1, MYC, TCF7, TCF7L2, LRP5, DVL2, and BTRC.[6] This ultimately suppresses the transcriptional output of the Wnt pathway, thereby inhibiting the growth of Wnt-dependent cancer cells.

Caption: Ipivivint's mechanism of action on the Wnt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of Ipivivint.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ipivivint against CLK2 and CLK3.

Methodology: A commercially available ADP-Glo™ Kinase Assay (Promega) can be utilized.

-

Reagent Preparation:

-

Prepare a serial dilution of Ipivivint in kinase buffer.

-

Prepare a solution of recombinant human CLK2 or CLK3 enzyme and the appropriate substrate (e.g., a generic serine/threonine kinase substrate peptide) in kinase buffer.

-

Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add the kinase, substrate, and ATP to the wells of a 384-well plate.

-

Add the serially diluted Ipivivint or vehicle control to the respective wells.

-

Incubate the plate at 30°C for 1 hour.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Ipivivint concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Ipivivint concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Wnt/β-catenin Reporter Assay (TOPflash Assay)

Objective: To measure the effect of Ipivivint on TCF/LEF-mediated transcription.[1][8][9][10][11]

Methodology:

-

Cell Culture and Transfection:

-

Treatment:

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the percentage of inhibition of Wnt signaling for each Ipivivint concentration relative to the stimulated vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the Ipivivint concentration and fitting the data to a dose-response curve.

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in mRNA expression of Wnt target genes following Ipivivint treatment.

Methodology:

-

Cell Treatment and RNA Extraction:

-

Treat cells (e.g., SW480) with Ipivivint or vehicle for the desired time (e.g., 24 hours).

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.

-

Use primers specific for the target genes (e.g., AXIN2, LEF1, MYC, TCF7, TCF7L2, LRP5, DVL2, BTRC, ERBB2) and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

Table 3: Example Human qRT-PCR Primer Sequences

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') AXIN2 CTCCCCACCTTGAATGAAGA TGGCTGGTGCAAAGACATAG LEF1 AAGAGCAGCGACAGACAGAG GAGTTTCAGGAGGGCTTCAC MYC GGCTCCTGGCAAAAGGTCA CTGCGTAGTTGTGCTGATGT TCF7 GAGCCCAAGGAAGAGGTAGG TCGGCTCTCTTGTAGTCTGG TCF7L2 CCTGGATGAAGAGAGGAAGG AGGGCATAGGAGAGAGGTTG LRP5 TGACTACCGCTACGACATCC AGGACAGGGAGACACAGGAT DVL2 GCTCTGGCTCTTCACCTTTC CAGCATCTTCTCGTCGTTCA BTRC AGCTGGAGCTGAGGAAGAAA GCAGCAGTGACAGGAAGAAG ERBB2 GAGATCATGGAGCTGGCGG CTTGGCAATCTGCACAGTCA GAPDH GTCAGTGGTGGACCTGACCT AGGGGTCTACATGGCAACTG -

-

Data Analysis:

-

Calculate the relative gene expression using the delta-delta Ct method.

-

Determine the fold change in gene expression in Ipivivint-treated samples compared to vehicle-treated samples.

-

Western Blotting for Phosphorylated SRSF Proteins

Objective: To assess the effect of Ipivivint on the phosphorylation of SRSF proteins.

Methodology:

-

Protein Extraction:

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated SRSF proteins (e.g., anti-phospho-SR (1H4) antibody).

-

Also probe separate blots with antibodies against total SRSF proteins (e.g., anti-SRSF1, anti-SRSF6) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated SRSF protein levels to the total SRSF protein levels and/or the loading control.

-

Alternative Splicing Analysis

Objective: To identify and quantify alternative splicing events induced by Ipivivint.

Methodology:

-

RNA Sequencing:

-

Treat cells with Ipivivint or vehicle.

-

Extract high-quality total RNA.

-

Perform library preparation and paired-end RNA sequencing (RNA-seq).

-

-

Bioinformatics Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

-

Alternative Splicing Analysis: Use bioinformatics tools like rMATS, SpliceSeq, or the nf-core/rnasplice pipeline to identify and quantify differential alternative splicing events (e.g., skipped exons, retained introns, alternative 5'/3' splice sites) between Ipivivint-treated and control samples.[3][7][10][15][16]

-

Functional Annotation: Analyze the functional consequences of the identified alternative splicing events on the protein products of the affected genes.

-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for key experimental procedures.

References

- 1. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 2. promega.com [promega.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]

- 6. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rna-seqblog.com [rna-seqblog.com]

- 8. promega.com [promega.com]

- 9. ilexlife.com [ilexlife.com]

- 10. GitHub - nf-core/rnasplice: rnasplice is a bioinformatics pipeline for RNA-seq alternative splicing analysis [github.com]

- 11. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 13. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 14. m.youtube.com [m.youtube.com]

- 15. nf-co.re [nf-co.re]

- 16. SpliceSeq: a resource for analysis and visualization of RNA-Seq data on alternative splicing and its functional impacts - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Ipivivint on Alternative Splicing and SRSF Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipivivint (also known as SM08502) is a first-in-class, orally bioavailable small molecule inhibitor of the CDC-like kinase (CLK) family, with potent activity against CLK1, CLK2, and CLK3. This technical guide delves into the molecular mechanisms by which Ipivivint modulates alternative splicing and the phosphorylation of Serine/Arginine-rich splicing factors (SRSFs). By inhibiting CLK activity, Ipivivint disrupts the normal phosphorylation cycle of SRSF proteins, leading to their altered function in spliceosome activity. This disruption culminates in changes to the alternative splicing of various pre-mRNAs, most notably those involved in the Wnt signaling pathway. The downstream effect is a reduction in the expression of key Wnt target genes, which is associated with the anti-tumor activity of Ipivivint in preclinical models of gastrointestinal cancer. This document provides a detailed overview of the experimental evidence, quantitative data, and methodologies used to elucidate this mechanism of action.

Introduction to Ipivivint and its Primary Target: CDC-like Kinases (CLKs)

Ipivivint is a novel therapeutic agent currently under investigation for the treatment of solid tumors[1][2]. Its primary molecular targets are the CDC-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing. CLKs phosphorylate the RS (Arginine/Serine-rich) domains of SRSF proteins, a key step for their proper localization and function within the nucleus[3]. By phosphorylating SRSFs, CLKs facilitate the assembly of the spliceosome and the recognition of exons, thereby controlling both constitutive and alternative splicing[3].

Ipivivint has been shown to be a potent inhibitor of CLK1, CLK2, and CLK3, with the highest potency against CLK2[4]. The inhibition of these kinases by Ipivivint sets off a cascade of molecular events that ultimately alters gene expression, a process that is central to its therapeutic potential.

Mechanism of Action: From CLK Inhibition to Altered Splicing

The mechanism of action of Ipivivint can be understood as a multi-step process that begins with the inhibition of its primary targets, the CLKs, and results in the modulation of the Wnt signaling pathway through the alteration of pre-mRNA splicing.

Inhibition of SRSF Phosphorylation

The initial and most direct consequence of CLK inhibition by Ipivivint is the reduced phosphorylation of SRSF proteins. SRSF proteins are essential components of the splicing machinery, and their phosphorylation state is critical for their function. Ipivivint has been demonstrated to potently inhibit the phosphorylation of SRSF5 and SRSF6 in cellular assays[1][5]. This leads to the accumulation of hypo-phosphorylated SRSF proteins.

Disruption of Spliceosome Activity and Nuclear Speckle Integrity

The altered phosphorylation state of SRSFs has a direct impact on their sub-nuclear localization and the activity of the spliceosome. Normally, phosphorylated SRSFs are localized to nuclear speckles, which are dynamic structures involved in the storage and assembly of splicing factors. Upon inhibition of CLKs by Ipivivint, hypo-phosphorylated SRSFs can lead to the enlargement and altered morphology of these nuclear speckles, indicating a disruption of the normal splicing factor cycle[1]. This disruption of spliceosome activity is a key step in the mechanism of Ipivivint.

Modulation of Alternative Splicing of Wnt Pathway Components

The dysregulation of spliceosome function leads to changes in the patterns of alternative splicing. Ipivivint has been shown to induce specific alternative splicing events, such as exon skipping and intron retention, in key components of the Wnt signaling pathway[4]. For instance, treatment with Ipivivint can lead to the generation of splice variants of genes like DVL2, TCF7L2, and LEF1[4]. These aberrant splicing events can result in the production of non-functional proteins or lead to nonsense-mediated decay of the mRNA, ultimately reducing the levels of functional proteins in the Wnt pathway.

Downregulation of Wnt Signaling

The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer[1][2]. By inducing aberrant splicing of key Wnt pathway components, Ipivivint effectively downregulates the expression of Wnt target genes, such as AXIN2, LEF1, MYC, and TCF7[1]. This reduction in Wnt signaling is a major contributor to the anti-tumor effects of Ipivivint.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of Ipivivint (SM08502).

Table 1: Inhibitory Activity of Ipivivint against CLK Kinases

| Kinase | IC50 (μM) |

| CLK1 | 1.4 |

| CLK2 | 0.002 |

| CLK3 | 0.022 |

| Data from in vitro kinase assays.[1] |

Table 2: Effect of Ipivivint on Wnt Pathway Signaling in SW480 Cells

| Assay | EC50 (μM) |

| TOPflash Reporter Assay | 0.046 |

| Data from a luciferase reporter assay measuring TCF/LEF transcriptional activity.[1] |

Table 3: Effect of Ipivivint on Wnt Target Gene Expression in SW480 Cells

| Gene | Fold Change (vs. DMSO) at 1 μM |

| AXIN2 | ~0.2 |

| LEF1 | ~0.3 |

| MYC | ~0.4 |

| TCF7 | ~0.4 |

| TCF7L2 | ~0.5 |

| Data from qRT-PCR analysis after 24-hour treatment.[1] |

Table 4: Effect of Ipivivint on SRSF Phosphorylation in SW480 Cells

| Phosphorylated Protein | Concentration for Inhibition | Time |

| p-SRSF5 | 0.01 - 10 μM | 1 hour |

| p-SRSF6 | 0.01 - 10 μM | 1 hour |

| Data from Western blot analysis.[1] |

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the effects of Ipivivint. For full details, please refer to the primary literature.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of Ipivivint against CLK kinases.

-

Methodology: The Z-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific) was used. Recombinant CLK1, CLK2, and CLK3 enzymes were incubated with a fluorescently labeled peptide substrate and ATP in the presence of varying concentrations of Ipivivint. The extent of substrate phosphorylation was determined by measuring the fluorescence resonance energy transfer (FRET) signal. IC50 values were calculated from the dose-response curves.

Western Blotting for SRSF Phosphorylation

-

Objective: To assess the effect of Ipivivint on the phosphorylation of SRSF proteins.

-

Methodology: SW480 cells were treated with a range of Ipivivint concentrations for 1 hour. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for phosphorylated SRSF5 and SRSF6. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate. Total SRSF5 and β-actin were used as loading controls.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the changes in Wnt target gene expression following Ipivivint treatment.

-

Methodology: SW480 cells were treated with various concentrations of Ipivivint for 24 hours. Total RNA was extracted using an RNeasy Mini Kit (Qiagen) and reverse-transcribed into cDNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems). qRT-PCR was performed using TaqMan Gene Expression Assays (Applied Biosystems) for specific Wnt target genes (AXIN2, LEF1, MYC, TCF7, TCF7L2) on a ViiA 7 Real-Time PCR System (Applied Biosystems). Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH) and the fold change relative to DMSO-treated control cells was calculated using the ΔΔCt method.

Analysis of Alternative Splicing

-

Objective: To identify and quantify alternative splicing events induced by Ipivivint.

-

Methodology: RNA sequencing (RNA-seq) is a common method for the global analysis of alternative splicing. SW480 cells would be treated with Ipivivint or DMSO for a specified time. Total RNA would be extracted, and library preparation for RNA-seq would be performed. Sequencing would be done on a high-throughput sequencing platform. The resulting sequencing reads would be aligned to a reference genome, and bioinformatic tools (e.g., rMATS, SUPPA2) would be used to identify and quantify different types of alternative splicing events (e.g., skipped exons, retained introns, alternative 3'/5' splice sites) between the Ipivivint-treated and control groups. The changes in the "percent spliced-in" (PSI) values would be calculated to determine the extent of the splicing changes.

Conclusion and Future Directions

Ipivivint represents a novel therapeutic strategy that targets the intricate machinery of pre-mRNA splicing to achieve its anti-tumor effects. Its ability to inhibit CLKs, leading to reduced SRSF phosphorylation and subsequent modulation of alternative splicing of Wnt pathway components, provides a clear and compelling mechanism of action. The quantitative data from preclinical studies strongly support this model and highlight the potential of Ipivivint as a targeted therapy for cancers with aberrant Wnt signaling.

Future research in this area will likely focus on several key aspects:

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to Ipivivint therapy. This could include the mutational status of Wnt pathway components or the baseline expression levels of CLKs and SRSF proteins.

-

Combination Therapies: Exploring the synergistic potential of Ipivivint with other anti-cancer agents, including conventional chemotherapies and other targeted therapies.

-

Expanded Indications: Investigating the efficacy of Ipivivint in other tumor types that are dependent on aberrant splicing or Wnt signaling.

-

Resistance Mechanisms: Understanding the potential mechanisms by which cancer cells may develop resistance to Ipivivint and developing strategies to overcome this resistance.

The continued investigation of Ipivivint and other splicing modulators holds great promise for the development of new and effective cancer therapies. This technical guide provides a foundational understanding of the molecular mechanisms underpinning the activity of Ipivivint, which will be invaluable for researchers and clinicians working to translate this promising agent into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Ipivivint: A Technical Guide to a Novel CLK Inhibitor Modulating the Wnt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipivivint (also known as SM08502) is a first-in-class, orally active, and potent small molecule inhibitor of Cdc2-like kinases (CLKs). By targeting CLK2 and CLK3, Ipivivint modulates the alternative splicing of pre-mRNA, leading to a reduction in the expression of key components of the Wnt signaling pathway. This unique mechanism of action has positioned Ipivivint as a promising therapeutic candidate in oncology and other diseases characterized by aberrant Wnt signaling. This technical guide provides a comprehensive overview of Ipivivint's chemical structure, physicochemical properties, mechanism of action, and its effects on cellular signaling, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

Ipivivint is a complex heterocyclic molecule with the chemical formula C26H21FN8. Its structure is characterized by a fluorinated phenyl group attached to an imidazopyridine core, which is further linked to an indazole moiety.

Table 1: Physicochemical Properties of Ipivivint

| Property | Value | Reference |

| Chemical Formula | C26H21FN8 | [1] |

| Molecular Weight | 464.50 g/mol | [1] |

| CAS Number | 1481617-15-5 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

| SMILES | CN(C)CC1=CC(C2=CN=C(NN=C3C(N4)=NC5=C4C(C6=CC(F)=CC=C6)=CN=C5)C3=C2)=CN=C1 | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: Inhibition of CLK and Modulation of Wnt Signaling

Ipivivint's primary mechanism of action is the potent and selective inhibition of Cdc2-like kinases (CLKs), particularly CLK2 and CLK3. CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) splicing factors.

By inhibiting CLK activity, Ipivivint disrupts the normal phosphorylation of SR proteins. This leads to alterations in spliceosome assembly and function, resulting in the alternative splicing of various gene transcripts, including those of key components of the Wnt signaling pathway. The consequence is a downregulation of Wnt target gene expression, which contributes to the anti-tumor and other therapeutic effects of Ipivivint.

Caption: Wnt signaling pathway and the mechanism of action of Ipivivint.

Biological and Pharmacological Properties

Ipivivint has demonstrated potent inhibitory activity against CLK isoforms and the Wnt signaling pathway in various in vitro and in vivo models.

Table 2: In Vitro Activity of Ipivivint

| Target/Assay | Cell Line | IC50 / EC50 | Reference |

| CLK1 Inhibition | - | 1.4 µM | [2][3] |

| CLK2 Inhibition | - | 0.002 µM (2 nM) | [2][3] |

| CLK3 Inhibition | - | 0.022 µM (22 nM) | [2][3] |

| Wnt Pathway Signaling | SW480 | 0.046 µM (46 nM) | [2] |

| Wnt/β-catenin signaling (Wnt3a induced) | HEK-293T | - | [2] |

Ipivivint has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models.[2] Its oral bioavailability makes it a suitable candidate for systemic administration.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Z-LYTE™ Assay Platform)

This protocol describes a representative method for determining the in vitro kinase inhibitory activity of Ipivivint against CLK2 and CLK3.

Objective: To quantify the IC50 value of Ipivivint for the inhibition of CLK2 and CLK3 kinases.

Methodology:

-

Reagents: Recombinant human CLK2 or CLK3 enzyme, fluorescently labeled peptide substrate, ATP, and Ipivivint at various concentrations.

-

Procedure: a. The kinase reaction is initiated by mixing the CLK enzyme, the peptide substrate, and ATP in a buffer solution. b. Ipivivint, at a range of concentrations, is added to the reaction mixture. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at 30°C). d. A development reagent is added to stop the kinase reaction and to generate a fluorescent signal that is inversely proportional to the kinase activity. e. The fluorescence is measured using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of Ipivivint. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.

References

- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Ipivivint (Foxy-5): An In-Depth Technical Review of its Investigation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipivivint, also known as Foxy-5, is a hexapeptide drug candidate designed to mimic the endogenous protein Wnt-5a. This protein plays a crucial role in regulating cell motility and is often downregulated in various cancers, a condition associated with increased metastasis and poorer prognosis. By activating the non-canonical Wnt signaling pathway, Ipivivint aims to inhibit the spread of cancer cells from the primary tumor. This technical guide provides a comprehensive overview of the cancer types in which Ipivivint has been studied, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Cancer Types Under Investigation

Ipivivint has been primarily investigated in patients with advanced solid tumors, with a focus on colon, prostate, and breast cancer .[1][2][3] Preclinical studies have also explored its potential in these malignancies.

Clinical Studies

A Phase 1b clinical trial was conducted to evaluate the safety, tolerability, and biological activity of Ipivivint in patients with advanced, metastatic colon, prostate, or breast cancer who have low or no expression of Wnt-5a in their primary tumors.[3]

Quantitative Data from Phase 1b Clinical Trial

| Parameter | Details | Reference |

| Total Patients | 18 (across the entire Phase 1 program) | [4] |

| Cancer Types | 10 Colon Cancer, 6 Prostate Cancer, 2 Breast Cancer | [4] |

| Dose Levels Tested | Four dose levels were investigated: 0.8 mg/kg, 1.3 mg/kg, 1.8 mg/kg, and 2.3 mg/kg. | [4] |

| Optimal Biological Dose | The second highest dose, 1.8 mg/kg, demonstrated the most significant biological effect based on gene expression analyses in tumor biopsies. | |

| Treatment Duration | Three weeks. | [2] |

| Safety Profile | Foxy-5 was found to be safe and well-tolerated with no dose-limiting toxicities observed at the tested levels. | [4] |

More recent data from the Phase II NeoFox study in colon cancer, which included 27 patients (16 treated with Foxy-5), confirmed a favorable safety profile but showed limited clinical efficacy, leading to the study's termination.[5][6]

Preclinical Investigations

Preclinical studies have been instrumental in elucidating the mechanism of action of Ipivivint and its anti-metastatic potential.

Colon Cancer

In a xenograft mouse model using human colon cancer cell lines HT-29 and Caco-2, which lack endogenous WNT5A expression, Ipivivint demonstrated the ability to reduce the number of colonic cancer stem cells.

Experimental Protocol: Colon Cancer Xenograft Mouse Model

-

Cell Lines: Human colon cancer cell lines HT-29 and Caco-2 were used.

-

Animal Model: Nude mice.

-

Tumor Induction: 2.5 x 10^6 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors were palpable, mice received intraperitoneal injections of either vehicle (NaCl) or Foxy-5.

-

Dosage: 40 μg per dose (approximately 2 μg/g body weight).

-

Schedule: Injections were administered every second day from day 7 to day 23.

-

Analysis: Tumor tissue was analyzed for the expression of stem-cell markers (aldehyde dehydrogenase, double cortin-like kinase 1), and components of the β-catenin and PGE2 signaling pathways.

Breast Cancer

In vitro and in vivo studies have demonstrated that Ipivivint can inhibit the migration and invasion of breast cancer cells.

Experimental Protocol: In Vitro Migration (Wound Healing) Assay

-

Cell Lines: 4T1 murine breast cancer cells or MDA-MB-231 human breast cancer cells.

-

Culture: Cells are grown to form a confluent monolayer.

-

"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

-

Treatment: The cells are then treated with varying concentrations of Foxy-5 or a vehicle control.

-

Imaging: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, and 24 hours).

-

Analysis: The rate of cell migration is quantified by measuring the change in the wound area over time.

Experimental Protocol: In Vitro Invasion (Transwell) Assay

-

Cell Lines: 4T1 or MDA-MB-231 breast cancer cells.

-

Apparatus: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane extract like Matrigel.

-

Cell Seeding: Cancer cells are seeded in the upper chamber of the insert in a serum-free medium.

-

Chemoattractant: The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).

-

Treatment: Foxy-5 or a vehicle control is added to the upper chamber with the cells.

-

Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel and the membrane.

-

Analysis: The non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

Prostate Cancer

Preclinical research has indicated that Ipivivint can effectively reduce the metastatic spread of prostate cancer cells with low WNT5A expression in an orthotopic mouse model.[7]

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway

Ipivivint functions as a Wnt-5a mimetic, activating the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical Wnt/β-catenin pathway. Activation of the non-canonical pathway by Ipivivint leads to the inhibition of cancer cell migration and invasion.

Experimental Workflow: In Vitro Invasion Assay

The following diagram illustrates the typical workflow for a transwell invasion assay used to assess the effect of Ipivivint on cancer cell invasion.

Conclusion

Ipivivint has shown promise in preclinical studies as an anti-metastatic agent in colon, breast, and prostate cancers by mimicking the action of Wnt-5a and activating non-canonical Wnt signaling. While early phase clinical trials have established a favorable safety profile, further investigation is required to determine its clinical efficacy. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of oncology drug development.

References

- 1. WntResearch Announces Positive Results From Clinical Study With Drug Candidate Foxy-5 [prnewswire.com]

- 2. news.cision.com [news.cision.com]

- 3. aktietorget.blob.core.windows.net [aktietorget.blob.core.windows.net]

- 4. mb.cision.com [mb.cision.com]

- 5. biostock.se [biostock.se]

- 6. biostock.se [biostock.se]

- 7. Treatment with the WNT5A-mimicking peptide Foxy-5 effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Ipivivint: A Technical Guide to its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipivivint (also known as Compound 38) is a potent, orally active small molecule inhibitor of CDC-like kinases (CLKs), with significant activity against CLK2 and CLK3. It also demonstrates inhibitory effects on the Wnt signaling pathway and Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A). Aberrant Wnt signaling is a critical driver in the initiation and progression of numerous cancers. By targeting key regulators of this pathway, Ipivivint presents a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the preclinical data on Ipivivint, detailing its mechanism of action, summarizing its in vitro and in vivo efficacy, and outlining key experimental protocols to facilitate further research and development.

Introduction to Ipivivint and its Target: The Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved signal transduction pathway that plays a pivotal role in embryonic development and adult tissue homeostasis. In the context of oncology, dysregulation of the Wnt pathway, often through mutations in components like Adenomatous Polyposis Coli (APC) or β-catenin, leads to the constitutive activation of downstream target genes that promote cell proliferation, survival, and metastasis.

Ipivivint emerges as a targeted therapy aimed at intercepting this aberrant signaling. Its primary targets are the CDC-like kinases (CLKs), a family of dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins, which are essential for pre-mRNA splicing. The inhibition of CLKs by Ipivivint is believed to modulate the splicing of key Wnt pathway components, ultimately leading to the suppression of oncogenic Wnt signaling.

Mechanism of Action

Ipivivint exerts its anti-tumor effects through a multi-faceted mechanism centered on the inhibition of CLK2, CLK3, and the Wnt signaling pathway.

-

CLK Inhibition and Splicing Modulation: Ipivivint is a potent inhibitor of CLK2 and CLK3. This inhibition leads to the hypophosphorylation of SR proteins, such as SRSF5 and SRSF6. The phosphorylation status of SR proteins is critical for their function in spliceosome assembly and alternative splicing. By altering the splicing of pre-mRNAs of Wnt pathway components, Ipivivint can lead to the production of non-functional proteins or the degradation of target mRNAs, thereby inhibiting the pathway.

-

Inhibition of Wnt/β-catenin Signaling: Preclinical studies have demonstrated that Ipivivint directly inhibits Wnt/β-catenin signaling. In the canonical Wnt pathway, the stabilization of β-catenin allows its translocation to the nucleus, where it complexes with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of oncogenes like c-Myc and Cyclin D1. Ipivivint has been shown to inhibit Wnt3a-induced Wnt/β-catenin signaling, suggesting it interferes with this central oncogenic mechanism.

-

Induction of Apoptosis: A key outcome of Ipivivint treatment in cancer cells is the induction of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating malignant cells.

The precise molecular cascade linking CLK inhibition by Ipivivint to the downstream suppression of the Wnt/β-catenin pathway and induction of apoptosis is an active area of investigation.

Preclinical Efficacy: In Vitro Data

The anti-cancer potential of Ipivivint has been evaluated in vitro across various assays, demonstrating its potent inhibitory effects.

Kinase and Pathway Inhibition

The following table summarizes the half-maximal effective concentrations (EC50) of Ipivivint against its key targets.

| Target | Species | EC50 (nM) |

| CLK2 | Human | 1 |

| CLK3 | Human | 7 |

| Wnt Pathway | - | 13 |

| DYRK1A | Human | 5 |

Cellular Effects in Cancer Cell Lines

Studies in the SW480 human colon adenocarcinoma cell line, which harbors a constitutively active Wnt pathway, have provided key insights into the cellular effects of Ipivivint.

| Assay | Cell Line | Concentration Range | Observed Effect |

| SRSF5/6 Phosphorylation | SW480 | 0.01 - 10 µM | Potent inhibition of phosphorylation |

| Wnt/β-catenin Signaling | SW480 | 0.3 - 3 µM | Inhibition of Wnt3a-induced signaling |

| Apoptosis Induction | SW480 | 0.03 - 3 µM | Induction of apoptosis |

| Nuclear Speckle Enlargement | SW480 | 0.3 - 10 µM | Increased nuclear speckle enlargement |

Preclinical Efficacy: In Vivo Data

While detailed in vivo efficacy studies for Ipivivint are not extensively published in the public domain, initial data indicates its potential for in vivo activity. Oral administration of Ipivivint has been shown to potently inhibit the phosphorylation of the CLK target SRSF6 in tumors, demonstrating target engagement in a whole-animal model. Further studies are required to establish a comprehensive in vivo anti-tumor efficacy profile.

Signaling Pathway and Experimental Workflow Diagrams

Wnt Signaling Pathway and Ipivivint's Point of Intervention

Caption: Wnt signaling pathway and the proposed mechanism of Ipivivint.

Experimental Workflow for In Vitro Evaluation of Ipivivint

Caption: General workflow for in vitro characterization of Ipivivint.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of Ipivivint. These are based on standard methodologies and should be optimized for specific experimental conditions.

Wnt/β-catenin Reporter Assay (TOP/FOPflash)

Objective: To quantitatively measure the effect of Ipivivint on TCF/LEF-mediated transcription.

Materials:

-

Cancer cell line with an active Wnt pathway (e.g., SW480, HCT116)

-

TOPflash and FOPflash luciferase reporter plasmids (Mirus Bio or equivalent)

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 3000 or other suitable transfection reagent

-

Dual-Luciferase Reporter Assay System (Promega or equivalent)

-

Luminometer

-

Ipivivint stock solution (in DMSO)

-

Wnt3a conditioned media or recombinant Wnt3a (for stimulated conditions)

Procedure:

-

Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with TOPflash (or FOPflash as a negative control) and the Renilla luciferase plasmid according to the transfection reagent manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the media with fresh media containing serial dilutions of Ipivivint or vehicle control (DMSO). For stimulated conditions, add Wnt3a to the media.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle control. Plot the normalized reporter activity against the concentration of Ipivivint to determine the EC50 value.

Western Blot for Phospho-SRSF and β-catenin

Objective: To determine the effect of Ipivivint on the phosphorylation of SR proteins and the levels of β-catenin.

Materials:

-

Cancer cell line (e.g., SW480)

-

Ipivivint stock solution (in DMSO)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Primary antibodies: anti-phospho-SRSF (specific for the phosphorylated epitope), anti-β-catenin, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 80-90% confluency. Treat with various concentrations of Ipivivint or vehicle for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

Ipivivint is a promising preclinical candidate for the treatment of cancers driven by aberrant Wnt signaling. Its potent inhibition of CLK kinases and subsequent modulation of the Wnt pathway provide a strong rationale for its further development. The in vitro data demonstrates clear target engagement and cellular anti-cancer effects.

Future research should focus on:

-

Comprehensive In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Ipivivint in a broad range of patient-derived xenograft (PDX) and genetically engineered mouse models (GEMMs) representing different cancer types with known Wnt pathway alterations.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug exposure, target inhibition, and anti-tumor response to guide dose selection for clinical trials.

-

Biomarker Discovery: Identifying predictive biomarkers of response to Ipivivint, which could include the mutation status of Wnt pathway components or the expression levels of CLKs and their substrates.

-

Combination Therapies: Investigating the synergistic potential of Ipivivint with other targeted therapies or standard-of-care chemotherapies.

The continued investigation of Ipivivint holds the potential to deliver a novel and effective therapeutic option for patients with Wnt-driven cancers.

Understanding the Wnt Pathway in the Context of Ipivivint's Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. Ipivivint (formerly SM08502), a first-in-class, orally active small molecule, has emerged as a potent inhibitor of this pathway. This technical guide provides a comprehensive overview of the Wnt signaling cascade and the mechanism by which Ipivivint exerts its inhibitory effects. Ipivivint is a potent inhibitor of CDC-like kinases (CLKs), particularly CLK2 and CLK3.[1] Its mechanism of action involves the modulation of alternative splicing of Wnt pathway components, a novel strategy for targeting this critical oncogenic pathway. This document details the quantitative data associated with Ipivivint's activity, outlines key experimental protocols for its study, and provides visual representations of the signaling pathways and experimental workflows.

The Canonical Wnt/β-Catenin Signaling Pathway

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration. Its dysregulation is a key driver in various cancers, particularly colorectal cancer.

In the "off-state" (absence of a Wnt ligand), cytoplasmic β-catenin is targeted for degradation by a destruction complex. This complex consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). CK1 and GSK3β sequentially phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.

In the "on-state," Wnt ligands bind to a co-receptor complex composed of a Frizzled (Fzd) family receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This binding leads to the recruitment of the Dishevelled (Dvl) protein, which disrupts the destruction complex. As a result, β-catenin is no longer phosphorylated and accumulates in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, displacing transcriptional repressors and activating the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.

Ipivivint: A Novel Inhibitor of the Wnt Pathway

Ipivivint is an orally active and potent inhibitor of CDC-like kinases (CLKs), with high affinity for CLK2 and CLK3. It also demonstrates potent inhibition of the Wnt signaling pathway.

Quantitative Data for Ipivivint

The following tables summarize the in vitro potency of Ipivivint against its primary targets and its effect on the Wnt pathway.

| Target | Species | IC50 / EC50 | Reference |

| CLK1 | Human | 1.4 µM (IC50) | [2] |

| CLK2 | Human | 0.002 µM (IC50) | [2] |

| CLK3 | Human | 0.022 µM (IC50) | [2] |

| Wnt Pathway | - | 13 nM (EC50) | |

| DYRK1A | Human | 5 nM (EC50) |

Table 1: In vitro potency of Ipivivint.

| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |

| SW480 | Colon Cancer | Inhibition of Wnt signaling | EC50 = 0.046 µM | - | |

| SW480 | Colon Cancer | Inhibition of SRSF5/6 phosphorylation | 0.01 - 10 µM | 1 hour | |

| SW480 | Colon Cancer | Induction of apoptosis | 0.03 - 3 µM | 48 hours | |

| HEK-293T | - | Inhibition of Wnt3a-induced signaling | 0.03 - 3 µM | 1 hour | |

| NCI-N87 | Gastric Cancer | Inhibition of proliferation | - | - |

Table 2: Cellular activity of Ipivivint.

Mechanism of Action: Inhibition of CLK and Modulation of Alternative Splicing

Ipivivint's primary mechanism of action is the inhibition of CLK2 and CLK3. These kinases are crucial for the phosphorylation of serine and arginine-rich splicing factors (SRSFs). Phosphorylated SRSFs are essential components of the spliceosome, the cellular machinery responsible for alternative splicing of pre-mRNA.

By inhibiting CLK2 and CLK3, Ipivivint reduces the phosphorylation of SRSFs. This disruption of the normal splicing process leads to the generation of alternative splice variants of key Wnt pathway genes.[1] These altered transcripts can result in non-functional proteins or proteins with reduced activity, ultimately leading to the downregulation of the Wnt signaling pathway. This novel mechanism provides a unique approach to targeting Wnt-driven cancers.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of Ipivivint and its effects on the Wnt pathway.

In Vitro CLK2 Kinase Assay

This assay measures the ability of Ipivivint to inhibit the enzymatic activity of recombinant CLK2.

Materials:

-

Recombinant active CLK2 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

-

[γ-³³P]ATP

-

Ipivivint (or other test compounds)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant CLK2, and MBP substrate.

-

Add serial dilutions of Ipivivint or vehicle control (e.g., DMSO) to the reaction mixture and incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each Ipivivint concentration and determine the IC50 value.

SRSF Phosphorylation Assay (Western Blot)

This protocol is used to assess the phosphorylation status of SRSF proteins in cells treated with Ipivivint. Phos-tag™ SDS-PAGE is a technique that can separate phosphorylated and non-phosphorylated proteins.

Materials:

-

Cell line of interest (e.g., SW480)

-

Ipivivint

-

Cell lysis buffer containing phosphatase inhibitors (e.g., RIPA buffer with sodium fluoride and sodium orthovanadate)

-

Protein concentration assay kit (e.g., BCA)

-

Phos-tag™ acrylamide

-

SDS-PAGE reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against the specific SRSF protein of interest (e.g., anti-SRSF6)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of Ipivivint or vehicle for the specified duration.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Prepare polyacrylamide gels containing Phos-tag™ acrylamide according to the manufacturer's instructions.

-

Load equal amounts of protein from each sample onto the Phos-tag™ gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the band migration indicates a change in the phosphorylation state.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the canonical Wnt pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

-

Transfection reagent

-

Wnt3a conditioned media (or recombinant Wnt3a)

-

Ipivivint

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect cells with the TCF/LEF luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with Wnt3a conditioned media to activate the Wnt pathway, in the presence of varying concentrations of Ipivivint or vehicle.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

Calculate the fold change in luciferase activity relative to the vehicle-treated control to determine the effect of Ipivivint on Wnt pathway signaling.

Clinical Development Status

Ipivivint (SM08502), also known as cirtuvivint, has been evaluated in Phase 1 and Phase 1b clinical trials for the treatment of advanced solid tumors.[3][4] The first-in-human Phase 1 study (NCT03355066) assessed the safety, pharmacokinetics, and preliminary efficacy of cirtuvivint as a monotherapy.[1][4] A subsequent Phase 1b trial (NCT05084859) is evaluating cirtuvivint in combination with standard-of-care therapies in patients with castration-resistant prostate cancer, colorectal cancer, and non-small cell lung cancer.[4] Preliminary results from these studies have suggested early signs of clinical activity with a manageable safety profile in heavily pre-treated cancer patients.[3]

Conclusion

Ipivivint represents a promising novel therapeutic agent for Wnt-driven cancers. Its unique mechanism of action, targeting the Wnt pathway through the inhibition of CLK and subsequent modulation of alternative splicing, offers a new paradigm for intervention in this critical signaling cascade. The data presented in this guide demonstrate its potent in vitro and cellular activity. The detailed experimental protocols provide a framework for researchers to further investigate its mechanism and potential therapeutic applications. The ongoing clinical trials will be crucial in determining the safety and efficacy of Ipivivint in cancer patients. This comprehensive overview serves as a valuable resource for scientists and drug development professionals working at the forefront of cancer research and targeted therapies.

References

- 1. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 3. biosplice.com [biosplice.com]

- 4. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]

Preclinical Profile of Ipivivint (Tegavivint/BC2059): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipivivint, also known as Tegavivint or BC2059, is a first-in-class small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It exerts its effects by disrupting the interaction between β-catenin and transducin β-like protein 1 (TBL1), a crucial component for the transcriptional activity of β-catenin.[2][3] This disruption leads to the degradation of nuclear β-catenin, thereby inhibiting the expression of Wnt target genes involved in cell proliferation and survival.[3][4] Preclinical studies have demonstrated the anti-tumor activity of Ipivivint in a range of cancers, including desmoid tumors, osteosarcoma, and non-small cell lung cancer, making it a promising candidate for further clinical development.[1][4][5]

This technical guide provides a comprehensive overview of the available preclinical data on Ipivivint, focusing on its mechanism of action, in vitro efficacy, and available in vivo data.

Mechanism of Action: Inhibition of Wnt/β-Catenin Signaling

Ipivivint's primary mechanism of action is the targeted disruption of the Wnt/β-catenin signaling pathway at the level of nuclear β-catenin. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to its association with TCF/LEF transcription factors, driving the expression of oncogenes. TBL1 is a critical co-factor in this process, facilitating the recruitment of the transcriptional machinery.

Ipivivint selectively binds to TBL1, preventing its interaction with β-catenin.[2][3] This disruption has two key consequences:

-

Inhibition of β-catenin-mediated transcription: By preventing the formation of the β-catenin/TBL1 complex, Ipivivint blocks the transcription of Wnt target genes, such as AXIN2 and c-Myc.[1][4]

-

Promotion of nuclear β-catenin degradation: The dissociation from TBL1 exposes β-catenin to degradation pathways within the nucleus.[2]

The overall effect is a reduction in the levels of nuclear β-catenin and a subsequent decrease in the expression of genes that promote cancer cell proliferation, survival, and migration.[4]

References

- 1. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 2. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Preclinical efficacy of the Wnt/β-catenin pathway inhibitor BC2059 for the treatment of desmoid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

Technical Whitepaper: The Impact of Wnt Signaling Inhibition by LGK974 on the Tumor Microenvironment

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic requested was "Ipivivint's impact on the tumor microenvironment." However, extensive searches did not yield specific information on a compound with this name. It is possible that this was a typographical error for "ipilimumab," a CTLA-4 inhibitor with a well-documented impact on the tumor microenvironment. Alternatively, the name might allude to a Wnt signaling inhibitor. Given the critical role of the Wnt pathway in cancer and the phonetic composition of the name, this whitepaper will focus on a representative and well-studied Wnt signaling inhibitor, LGK974 (Wnt974) , to provide a comprehensive technical guide on how targeting this pathway can modulate the tumor microenvironment.

Introduction: The Wnt Signaling Pathway in Cancer

The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a key driver in the initiation and progression of numerous cancers.[2][3] Aberrant Wnt signaling promotes cancer cell proliferation, survival, and metastasis, and is instrumental in maintaining the cancer stem cell (CSC) population.[1][4] The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components that significantly influences tumor progression and therapeutic response. Wnt signaling is a critical mediator of the crosstalk between cancer cells and the various components of the TME, often fostering an immunosuppressive and pro-tumorigenic milieu.

LGK974: A Potent and Specific Porcupine Inhibitor